molecular formula C11H24OS B1218877 11-Mercapto-1-undecanol CAS No. 73768-94-2

11-Mercapto-1-undecanol

Cat. No.: B1218877
CAS No.: 73768-94-2
M. Wt: 204.37 g/mol
InChI Key: ULGGZAVAARQJCS-UHFFFAOYSA-N
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Description

11-Mercapto-1-undecanol is an organic compound with the molecular formula C11H24OS. It is also known as 11-Hydroxy-1-undecanethiol. This compound is characterized by the presence of both a hydroxyl group (-OH) and a thiol group (-SH) attached to an eleven-carbon aliphatic chain. It is a white to off-white solid with a melting point of 33-37°C .

Biochemical Analysis

Biochemical Properties

11-Mercapto-1-undecanol plays a significant role in biochemical reactions, particularly in the formation of SAMs. These monolayers are used to immobilize proteins and other biomolecules on surfaces, enhancing their stability and activity. The hydroxyl group (-OH) at the end of the molecule allows for further functionalization, enabling specific interactions with enzymes, proteins, and other biomolecules. For example, this compound can interact with bovine fibronectin and vitronectin, which are essential for cell attachment and spreading .

Cellular Effects

This compound influences various cellular processes, including cell attachment, morphology, and signaling pathways. When used to create SAMs, it can affect the exposure of cell-binding domains of adsorbed proteins, thereby regulating cell behavior. Studies have shown that SAMs of this compound can modulate the attachment and morphology of adipose-derived stromal cells (ADSCs) by altering the surface chemistry . This compound can also impact cell signaling pathways and gene expression by providing a stable and functionalized surface for biomolecular interactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of SAMs on gold surfaces. The thiol group (-SH) binds strongly to gold, creating a stable monolayer. This monolayer can then be functionalized with various biomolecules, allowing for specific interactions with enzymes and proteins. For instance, this compound can be used to produce hydrophilic SAMs that enhance the absorption of proteins and facilitate their interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to form stable SAMs that can maintain their functionality over extended periods. Factors such as temperature, pH, and exposure to light can influence the stability and degradation of the monolayers. Long-term studies have shown that this compound can maintain its activity and functionality in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can enhance the stability and activity of immobilized biomolecules. At high doses, it may exhibit toxic or adverse effects, such as skin and eye irritation . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives. It is part of the human exposome and can be metabolized through oxidation to the corresponding disulfide by N-phenyltriazolinedione . The metabolic pathways of this compound involve interactions with various enzymes and cofactors, which can influence its activity and effects on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be localized to specific cellular compartments, where it can exert its effects on biomolecular interactions and cellular processes. The transport and distribution of this compound are influenced by its chemical properties, such as its hydrophilicity and ability to form stable monolayers .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its ability to form SAMs on gold surfaces. These monolayers can be targeted to specific cellular compartments through post-translational modifications and targeting signals. The localization of this compound can affect its activity and function, enabling it to interact with specific biomolecules and influence cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Mercapto-1-undecanol can be synthesized through various methods:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale thiol-ene reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of a radical initiator to facilitate the addition of the thiol group to the alkene.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding disulfide.

    Substitution: The hydroxyl group in this compound can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

    Disulfides: Oxidation of this compound results in the formation of disulfides.

    Substituted Compounds: Substitution reactions yield various derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its balanced hydrophilic and hydrophobic properties, making it suitable for forming stable self-assembled monolayers on metal surfaces. Its dual functional groups allow for versatile chemical modifications, enhancing its applicability in various fields .

Properties

IUPAC Name

11-sulfanylundecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24OS/c12-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGGZAVAARQJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCO)CCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294152
Record name 11-Mercapto-1-undecanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73768-94-2
Record name 73768-94-2
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Record name 11-Mercapto-1-undecanol
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Record name 11-Mercapto-1-undecanol
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Synthesis routes and methods I

Procedure details

Five (5) mg of the oleic acid-stabilized CdSe quantum dots and 50 mg of 1-mercapto-1-undecanol were mixed with 5 ml of chloroform and 5 ml of ethanol. The mixture was then sonicated for 3 hours. Then, 40 ml of chloroform was added to the mixture to obtain a precipitate of 11-mercapto-1-undecanol capped CdSe quantum dots. The precipitate was dissolved in ethanol and dimethyl sulfoxide (“DMSO”).
[Compound]
Name
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CdSe
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1-mercapto-1-undecanol
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5 mL
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5 mL
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Synthesis routes and methods II

Procedure details

11-Mercaptoundecanoic acid (G) (1.0 g, 4.6 mmol) was dissolved in dry THF (20 mL) and borane dimethyl sulphide (3 mL, 1.1 equiv.) was slowly added under N2 atmosphere. The mixture was stirred at room temperature for 4 hr. Water was added to the solution was extracted using ethyl acetate. The organic extract was washed with 1N HCl, water and saturated sodium bicarbonate solution successively. After drying (MgSO4), the solvent was evaporated to give a clear oil. The crude oil was purified by column chromatography [eluant: hexane/ethyl acetate (8:2)]. Yield: 0.45 g (48%)
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1 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 11-Mercapto-1-undecanol?

A1: The molecular formula for this compound is C11H24OS, and its molecular weight is 204.37 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently utilize a combination of spectroscopic methods, including:

  • Fourier Transform Infrared Reflection Spectroscopy (FTIR): FTIR helps identify characteristic functional groups like hydroxyl (-OH) and alkyl chains (-CH2-) within the molecule and provides information about molecular orientation within SAMs. []
  • X-ray Photoelectron Spectroscopy (XPS): XPS offers insights into the elemental composition and chemical states of elements present in the molecule and SAMs. []
  • Surface Plasmon Resonance (SPR): SPR is employed to monitor real-time interactions between this compound SAMs and various analytes, including biomolecules like DNA or proteins. [, ]

Q3: How does this compound interact with gold surfaces?

A3: this compound forms self-assembled monolayers (SAMs) on gold surfaces through a strong chemisorption process between the sulfur atom of the thiol group (-SH) and the gold atoms. This results in a well-organized layer with the hydrocarbon chains extending outward. [, , ]

Q4: How does the chain length of alkanethiols, such as this compound, influence the properties of the SAMs they form?

A4: Longer chain alkanethiols, like this compound, tend to form more ordered and densely packed SAMs on gold surfaces compared to their shorter chain counterparts. This difference in packing density influences the electrochemical properties and wettability of the modified surface. [, ]

Q5: How does the presence of the terminal hydroxyl group (-OH) in this compound influence its applications?

A5: The terminal hydroxyl group provides a reactive site for further chemical modifications. For instance, it can be used to attach biomolecules, polymers, or other functional groups, expanding the versatility of this compound in surface engineering and biosensor development. [, , ]

Q6: What factors can influence the stability of this compound SAMs?

A6: The stability of these SAMs can be affected by several factors, including:

    Q7: How is this compound used in biosensor development?

    A7: this compound serves as a foundation for immobilizing biorecognition elements, such as antibodies, enzymes, or DNA probes, onto the surface of electrodes. This immobilization enables the development of sensitive and selective biosensors for various analytes. [, ]

    Q8: Can this compound be used to modify surfaces other than gold?

    A8: While its affinity for gold is well-documented, researchers have explored its use on other materials like silver and copper to create protective films against corrosion. [, , ]

    Q9: How does this compound contribute to the development of molecular electronics?

    A9: The ability to form well-defined, organized monolayers makes this compound a potential candidate for creating molecular-scale electronic components. By incorporating redox-active molecules within the SAM, researchers aim to develop miniaturized electronic devices with enhanced functionalities. []

    Q10: What is the role of computational chemistry in understanding the behavior of this compound?

    A10: Computational methods, including molecular dynamics (MD) simulations, can be employed to:

    • Predict SAM formation: Simulations help visualize the self-assembly process, predict molecular organization, and estimate binding energies between the thiol and the gold surface. []
    • Investigate surface interactions: These simulations provide insights into the interactions of this compound SAMs with solvents, ions, and other molecules, aiding in understanding their stability and performance in different environments. []

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